

# reducing leakage current in hafnium oxide gate dielectrics

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## Technical Support Center: Hafnium Oxide Gate Dielectrics

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with **hafnium oxide** ( $\text{HfO}_2$ ) gate dielectrics. The focus is on practical solutions to reduce leakage current and improve device performance during experimental work.

## Troubleshooting Guide: High Leakage Current in $\text{HfO}_2$ Gate Dielectrics

High leakage current is a common issue in the fabrication of devices with  $\text{HfO}_2$  gate dielectrics. This guide provides a systematic approach to identifying and resolving the root causes of this problem.

Question: My  $\text{HfO}_2$  device exhibits excessively high leakage current. What are the potential causes and how can I resolve this?

Answer:

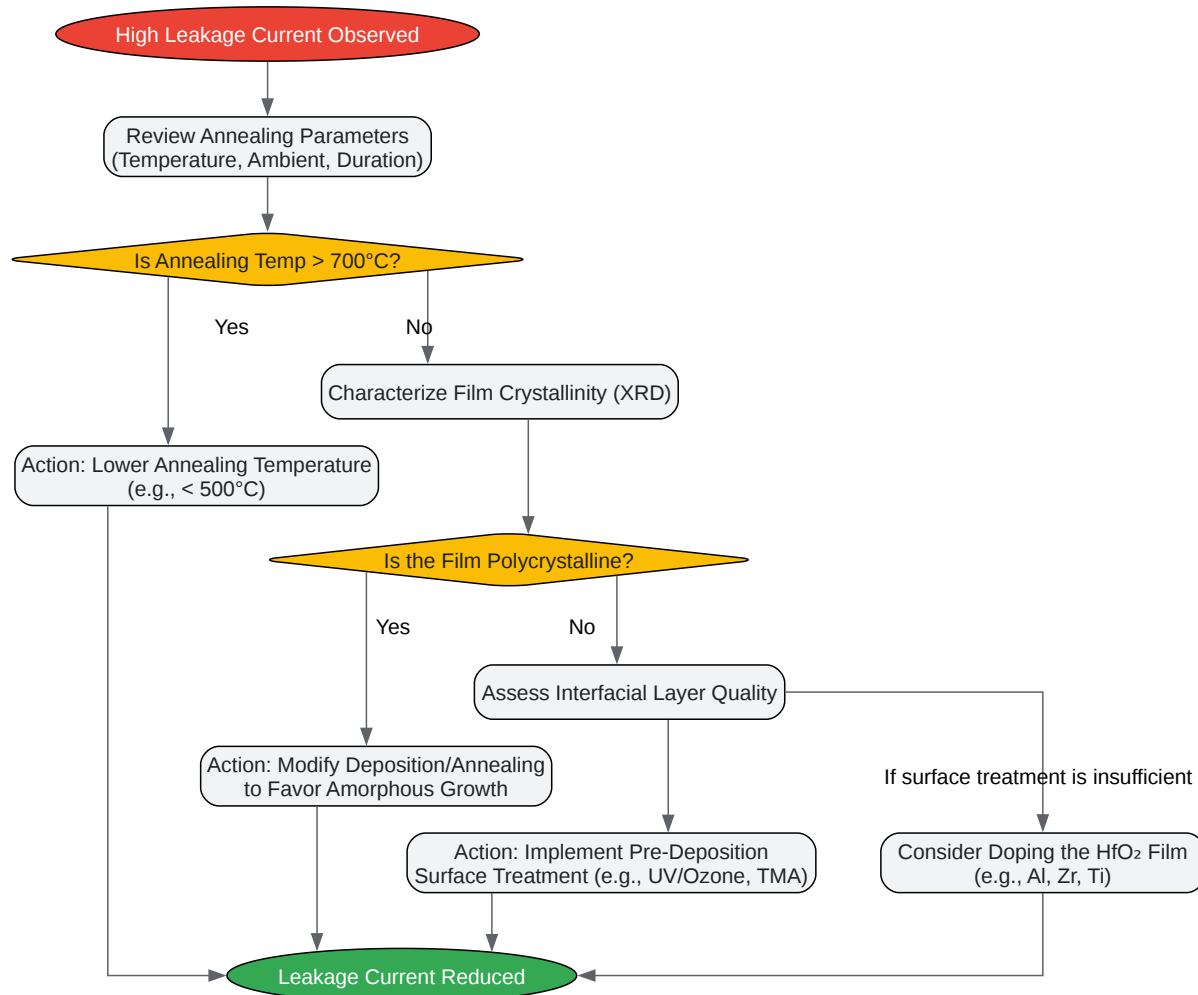
High leakage current in  $\text{HfO}_2$  gate dielectrics can stem from several factors, primarily related to material defects and processing conditions. The most common culprits are oxygen vacancies,

grain boundaries in polycrystalline films, and interfacial layer quality. Here is a step-by-step troubleshooting approach:

- Review Your Annealing Process: Post-deposition annealing (PDA) is a critical step, but improper parameters can increase leakage. High temperatures can lead to crystallization and the formation of grain boundaries, which act as leakage paths.[\[1\]](#)[\[2\]](#) Conversely, annealing can also reduce leakage by orders of magnitude by densifying the film and reducing certain defects.[\[3\]](#)
  - Troubleshooting Tip: If you are observing high leakage after a high-temperature anneal (e.g.,  $>700^{\circ}\text{C}$ ), consider lowering the annealing temperature.[\[1\]](#) Annealing at temperatures below  $500^{\circ}\text{C}$  has been shown to improve electrical properties without inducing significant crystallization.[\[1\]](#)
- Examine the  $\text{HfO}_2$  Film Structure: Amorphous  $\text{HfO}_2$  films often exhibit lower leakage currents than their polycrystalline counterparts because grain boundaries can serve as conductive paths.[\[2\]](#)[\[4\]](#) High deposition or annealing temperatures can promote crystallization.
  - Troubleshooting Tip: Characterize the crystallinity of your  $\text{HfO}_2$  film using techniques like X-ray Diffraction (XRD). If the film is polycrystalline and you are experiencing high leakage, consider process modifications to maintain an amorphous state, such as lowering the deposition or annealing temperature.
- Investigate the Role of Oxygen Vacancies: Oxygen vacancies are a primary type of defect in  $\text{HfO}_2$  that can mediate leakage current through mechanisms like trap-assisted tunneling.[\[5\]](#) [\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) The concentration of these vacancies can be influenced by annealing conditions.[\[5\]](#)[\[6\]](#)
  - Troubleshooting Tip: Modifying the annealing ambient can help control oxygen vacancy concentration. Annealing in a nitrogen environment can sometimes be beneficial.[\[3\]](#) Additionally, doping the  $\text{HfO}_2$  can suppress oxygen vacancies.[\[11\]](#)
- Assess the Interfacial Layer: The quality of the interface between the  $\text{HfO}_2$  and the substrate (e.g., silicon) is crucial. A poor interface with a high density of traps or an uncontrolled interfacial layer growth can contribute to leakage.

- Troubleshooting Tip: Employ surface treatments prior to  $\text{HfO}_2$  deposition. For instance, UV/ozone treatment or wet chemical etching (e.g., with diluted BHF and piranha etch) can improve the interface quality.[\[12\]](#) In situ pre-treatments within the ALD chamber, such as with trimethylaluminum (TMA), can also be effective.[\[12\]](#)[\[13\]](#)

## Troubleshooting Flowchart



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A flowchart for troubleshooting high leakage current in HfO<sub>2</sub> gate dielectrics.

## Frequently Asked Questions (FAQs)

Q1: How does post-deposition annealing (PDA) affect leakage current in  $\text{HfO}_2$ ?

A1: PDA has a significant, and sometimes complex, impact on leakage current. Annealing can reduce leakage current by several orders of magnitude by densifying the film and curing defects.<sup>[3]</sup> However, high-temperature annealing (typically above  $700^\circ\text{C}$ ) can induce crystallization, leading to the formation of grain boundaries that act as leakage paths and can increase the leakage current.<sup>[1]</sup> The optimal annealing temperature is a trade-off between defect reduction and crystallization control; for instance, annealing below  $500^\circ\text{C}$  has been suggested to improve electrical properties without significant degradation from polycrystallization.<sup>[1]</sup>

Q2: What is the role of oxygen vacancies in  $\text{HfO}_2$  leakage, and how can they be controlled?

A2: Oxygen vacancies are point defects within the  $\text{HfO}_2$  lattice that can create energy levels within the bandgap, facilitating charge transport through mechanisms like trap-assisted tunneling, which increases leakage current.<sup>[7][8][9][10]</sup> The concentration of these vacancies is influenced by deposition and annealing conditions.<sup>[5][6]</sup> Increasing annealing temperatures can, in some cases, increase oxygen vacancy content.<sup>[5]</sup> Doping the  $\text{HfO}_2$  film with elements like aluminum (Al) or titanium (Ti) has been shown to suppress the formation of oxygen vacancies, leading to a significant reduction in leakage current.<sup>[11][14]</sup>

Q3: Can surface treatments prior to  $\text{HfO}_2$  deposition reduce leakage current?

A3: Yes, surface treatments are highly effective. The quality of the interface between the  $\text{HfO}_2$  and the substrate is critical. Surface treatments can remove native oxides and contaminants, leading to a lower density of interface traps.<sup>[12]</sup> Techniques such as etching in diluted buffered hydrofluoric acid (BHF) and piranha solution, as well as UV/ozone treatment, have been shown to suppress interface states.<sup>[12]</sup> In situ treatments in the deposition chamber, like using trimethylaluminum (TMA), can also passivate the surface and improve electrical characteristics.<sup>[12][13]</sup>

Q4: How does doping  $\text{HfO}_2$  (e.g., with Al, Zr, Ti) help in reducing leakage current?

A4: Doping  $\text{HfO}_2$  can reduce leakage current through several mechanisms. For example, aluminum doping can reduce the concentration of oxygen vacancies and carbon impurities,

which act as electrical traps.[14] It can also increase the bandgap of the film.[14] Titanium doping has also been found to suppress oxygen vacancies, resulting in a significant reduction in leakage current.[11] Zirconium doping can improve both the bulk and interface layer properties, leading to a lower interface state density.

## Quantitative Data on Leakage Current Reduction

The following tables summarize the reported effects of various processing techniques on the leakage current density in HfO<sub>2</sub> thin films.

Table 1: Effect of Annealing on Leakage Current Density

Initial State	Annealing Conditions	Resulting Leakage Current Density	Reduction Factor	Reference
As-deposited	550-900°C in N <sub>2</sub>	Reduced by four orders of magnitude	~10,000x	[3]
350°C anneal	450°C anneal	Reduced by more than two orders of magnitude	>100x	[15]
As-deposited	700°C	Increased by up to two orders at low electric fields	~(0.01)x	[1]

Table 2: Effect of Doping and Composition on Leakage Current Density

Dielectric Composition	Doping Concentration	Leakage Current Density	Comparison	Reference
Al-doped HfO <sub>2</sub>	~11% Al	2 orders of magnitude lower than undoped HfO <sub>2</sub>	100x lower	[14]
HfO <sub>2</sub> /Al <sub>2</sub> O <sub>3</sub> composite	-	3.2 x 10 <sup>-9</sup> A cm <sup>-2</sup>	Significantly lower than mesoporous HfO <sub>2</sub> (1.37 x 10 <sup>-5</sup> A cm <sup>-2</sup> )	[16]

## Experimental Protocols

### Protocol 1: Atomic Layer Deposition (ALD) of HfO<sub>2</sub> with In Situ Surface Treatment

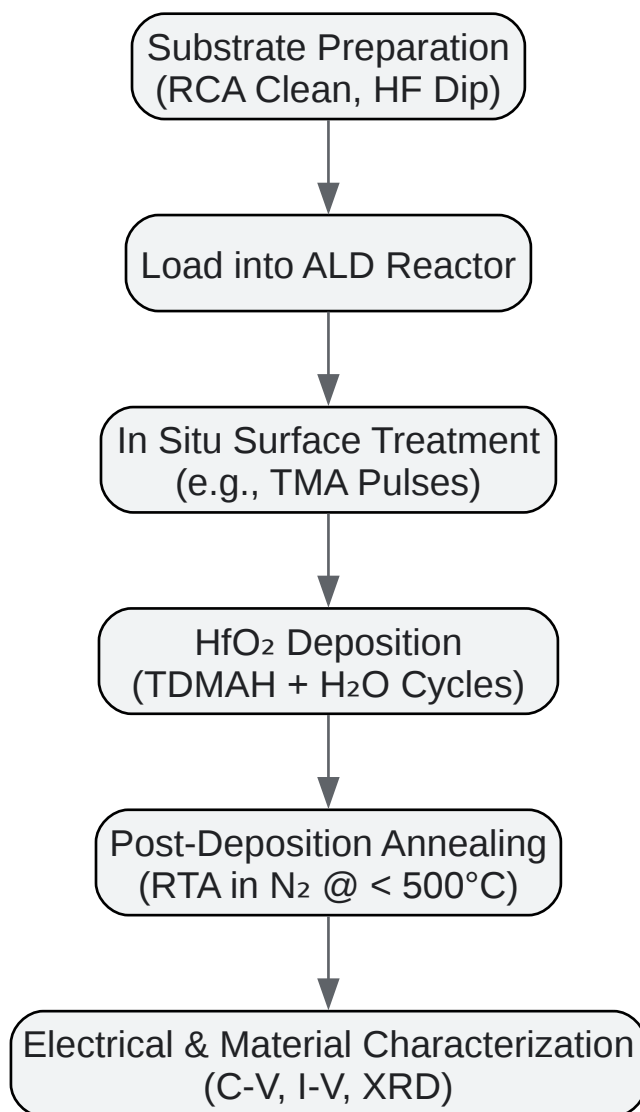
This protocol describes the deposition of an HfO<sub>2</sub> thin film using ALD with a pre-deposition surface treatment to improve interface quality.

- Substrate Preparation:
  - Start with a p-type silicon (100) wafer.
  - Perform a standard RCA clean, followed by a final dip in 10% hydrofluoric acid (HF) for 10 seconds to remove the native oxide.[17]
  - Immediately load the substrate into the ALD reactor to minimize re-oxidation.
- In Situ Surface Treatment (TMA Pre-treatment):
  - Before HfO<sub>2</sub> deposition, perform a trimethylaluminum (TMA) pre-treatment to passivate the silicon surface.[12][13]

- Introduce TMA pulses into the reactor. The number of pulses can be varied to optimize the interfacial layer.
- HfO<sub>2</sub> Deposition:
  - Use tetrakis(dimethylamido)hafnium (TDMAH) and water (H<sub>2</sub>O) as the hafnium precursor and oxidant, respectively.
  - Set the deposition temperature (e.g., 85°C to 350°C).[18] Lower temperatures may result in amorphous films, which can be beneficial for reducing leakage.[18]
  - An ALD cycle consists of:
    - TDMAH pulse.
    - N<sub>2</sub> purge.
    - H<sub>2</sub>O pulse.
    - N<sub>2</sub> purge.
  - Repeat for the desired number of cycles to achieve the target film thickness.
- Post-Deposition Annealing (PDA):
  - Perform rapid thermal annealing (RTA) in a nitrogen (N<sub>2</sub>) ambient.
  - To minimize crystallization-induced leakage, consider an annealing temperature below 500°C for 1 minute.[1][19]

## Experimental Workflow for ALD of HfO<sub>2</sub>





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